molecular formula C9H11BrN2NaO8P B7955700 5-Bromo-2'-deoxyuridine-5'-monophosphate sodium salt

5-Bromo-2'-deoxyuridine-5'-monophosphate sodium salt

Cat. No.: B7955700
M. Wt: 409.06 g/mol
InChI Key: YMVQDGVAMGINEQ-VWZUFWLJSA-M
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Description

Sodium;[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a brominated pyrimidine ring and a phosphorylated sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2'-deoxyuridine-5'-monophosphate sodium salt typically involves multiple steps:

    Bromination of Pyrimidine: The initial step involves the bromination of a pyrimidine derivative. This is usually achieved using bromine or a brominating agent under controlled conditions to ensure selective bromination.

    Glycosylation: The brominated pyrimidine is then subjected to glycosylation with a suitable sugar derivative. This step often requires the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond.

    Phosphorylation: The final step involves the phosphorylation of the glycosylated product. This is typically carried out using a phosphorylating agent such as phosphorus oxychloride or a similar reagent under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the sugar moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the brominated pyrimidine ring, often using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyrimidine ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxidized derivatives of the sugar moiety, while substitution reactions result in various substituted pyrimidine derivatives.

Scientific Research Applications

Sodium;[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-2'-deoxyuridine-5'-monophosphate sodium salt involves its interaction with specific molecular targets. The brominated pyrimidine ring can interact with nucleic acids, potentially inhibiting viral replication or interfering with cancer cell proliferation. The phosphorylated sugar moiety may also play a role in its biological activity, possibly by mimicking natural substrates in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Sodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate: This compound is similar in structure but lacks the bromine atom, which may result in different biological activities.

    Sodium;[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate: This compound has an amino group instead of a bromine atom, which can significantly alter its reactivity and interactions with biological targets.

Uniqueness

The presence of the bromine atom in 5-Bromo-2'-deoxyuridine-5'-monophosphate sodium salt makes it unique compared to its analogs. This bromine atom can enhance its reactivity and potentially increase its efficacy in certain applications, such as antiviral and anticancer research.

Properties

IUPAC Name

sodium;[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN2O8P.Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18;/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18);/q;+1/p-1/t5-,6+,7+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVQDGVAMGINEQ-VWZUFWLJSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)[O-])O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)[O-])O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2NaO8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51432-32-7
Record name 5'-Uridylic acid, 5-bromo-2'-deoxy-, disodium salt
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